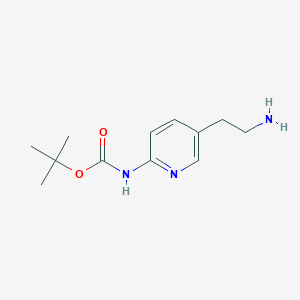

Tert-butyl 5-(2-aminoethyl)pyridin-2-ylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 5-(2-aminoethyl)pyridin-2-ylcarbamate is an organic compound with the molecular formula C11H17N3O2. It is a white solid that is soluble in common organic solvents such as alcohols and esters. This compound is primarily used as a protecting group in organic synthesis, particularly for protecting amine functional groups to prevent unwanted reactions .

Preparation Methods

The synthesis of tert-butyl 5-(2-aminoethyl)pyridin-2-ylcarbamate typically involves the reaction of 2-amino-5-(aminomethyl)pyridine with di-tert-butyl dicarbonate (BOC2O). This reaction is generally carried out at room temperature and requires appropriate solvent treatment and reaction time control . The industrial production methods for this compound are similar, involving the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl 5-(2-aminoethyl)pyridin-2-ylcarbamate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 5-(2-aminoethyl)pyridin-2-ylcarbamate has several scientific research applications:

Chemistry: It is used as a protecting group in organic synthesis to protect amine functional groups.

Biology: This compound can be used in the synthesis of biologically active molecules.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 5-(2-aminoethyl)pyridin-2-ylcarbamate involves its role as a protecting group. It protects the amine functional group by forming a stable carbamate linkage, which prevents unwanted reactions during synthetic processes. The molecular targets and pathways involved include the formation of stable intermediates that can be deprotected under specific conditions to release the free amine .

Comparison with Similar Compounds

Tert-butyl 5-(2-aminoethyl)pyridin-2-ylcarbamate is unique due to its specific structure and stability as a protecting group. Similar compounds include:

Tert-butyl carbamate: Used for similar protecting purposes but with different structural properties.

Tert-butyl N-(2-aminoethyl)carbamate: Another protecting group with a slightly different structure.

Tert-butyl (5-aminopyridin-2-yl)carbamate: Similar in structure but used in different synthetic applications.

These compounds share similar functionalities but differ in their specific applications and stability under various conditions.

Biological Activity

Tert-butyl 5-(2-aminoethyl)pyridin-2-ylcarbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group, a pyridine ring, and an aminoethyl side chain, which contribute to its biological activity. Its molecular formula is C13H18N2O2 with a molecular weight of approximately 250.29 g/mol.

This compound interacts with various biological targets through multiple mechanisms:

- Enzyme Inhibition : The aminoethyl side chain can form hydrogen bonds and electrostatic interactions with enzyme active sites, modulating their activity. This is particularly relevant in studies involving calmodulin-dependent kinases, where the compound has shown inhibitory effects .

- Protein-Ligand Interactions : The pyridine ring participates in π-π stacking interactions with aromatic residues in proteins, influencing their function.

1. Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, studies using the MTT cell viability assay demonstrated that certain analogs effectively inhibited the growth of cancer cell lines such as MCF7 (breast cancer) and others .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 10 | MCF7 |

| Analog A | 5 | MCF7 |

| Analog B | 15 | A549 |

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vivo studies indicated that it could reduce inflammation markers in models of induced inflammation.

3. Pharmacokinetic Profile

The pharmacokinetic properties of the compound have been assessed in various studies, revealing favorable characteristics such as good solubility and appropriate distribution profiles:

| Parameter | Value |

|---|---|

| LogD | 2.3 |

| Solubility (μM) | >200 |

| Plasma Protein Binding (%) | 94 |

Case Study 1: Inhibition of Calmodulin Kinases

A study focused on the development of selective inhibitors for calmodulin-dependent kinases highlighted the efficacy of this compound in restoring insulin sensitivity in diet-induced obesity models. The compound demonstrated a significant reduction in peak glucose levels during oral glucose tolerance tests (OGTT) compared to controls .

Case Study 2: Cancer Cell Line Inhibition

In another investigation, various derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. The results showed that modifications to the aminoethyl side chain could enhance or diminish biological activity depending on the specific cancer cell line targeted .

Properties

CAS No. |

637015-72-6 |

|---|---|

Molecular Formula |

C12H19N3O2 |

Molecular Weight |

237.30 g/mol |

IUPAC Name |

tert-butyl N-[5-(2-aminoethyl)pyridin-2-yl]carbamate |

InChI |

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-10-5-4-9(6-7-13)8-14-10/h4-5,8H,6-7,13H2,1-3H3,(H,14,15,16) |

InChI Key |

AETTZKRFJDMQNU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(C=C1)CCN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.